molecular formula C10H7F3O3 B169526 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone CAS No. 122243-34-9

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone

Cat. No.: B169526
CAS No.: 122243-34-9
M. Wt: 232.16 g/mol
InChI Key: OXHJGYGAXBWSOW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone is an organic compound that features a trifluoromethyl group attached to a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cell apoptosis and enhanced cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8F3O2
  • Molecular Weight : 232.16 g/mol
  • CAS Number : 2703941-87-9

The compound features a trifluoroethanone moiety attached to a dihydrobenzo[d][1,4]dioxin structure, which is known for its diverse biological properties.

Research indicates that compounds containing the benzo[d][1,4]dioxin structure may interact with various biological targets. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with cellular membranes and proteins.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of related compounds in the benzo[d][1,4]dioxin class. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MIC) reported for these compounds range from 625 to 1250 µg/mL.
  • Antifungal Activity : The antifungal potential has also been documented against Candida albicans, with many derivatives exhibiting strong activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines reveal that derivatives of the benzo[d][1,4]dioxin class can induce apoptosis in cancer cells. For example:

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF720
This compoundA54918

These findings suggest that the compound may possess anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various dioxin derivatives, researchers synthesized and tested multiple compounds for their antibacterial properties. The study found that certain derivatives exhibited potent activity against multidrug-resistant strains of bacteria .

Case Study 2: Anticancer Potential

A study focused on the cytotoxic effects of dioxin derivatives on lung cancer cells demonstrated that treatment with these compounds resulted in significant cell death compared to controls. The researchers attributed this effect to the activation of caspase pathways leading to apoptosis .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHJGYGAXBWSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622293
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122243-34-9
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122243-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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